molecular formula C16H13ClN2O3 B4942245 4-(5-chloro-2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

4-(5-chloro-2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4942245
M. Wt: 316.74 g/mol
InChI Key: GHDXFDQEPFAWSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves the reaction of suitable precursors under controlled conditions. For instance, practical and large-scale synthesis methods have been developed for related quinoline and quinoxalinone compounds, demonstrating the feasibility of synthesizing these compounds efficiently for potential applications (Bänziger et al., 2000). These methodologies typically leverage readily available starting materials, such as dimethoxynaphthalene and ethoxymethylenecyanoacetic acid esters, followed by a series of reactions including hydrogenation and cyclization to achieve the desired quinoxalinone derivatives.

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives is characterized using spectroscopic techniques such as FTIR, NMR, and UV spectroscopy. Computational methods like density functional theory (DFT) calculations are also employed to understand the molecular geometry, electronic structure, and vibrational properties of these compounds (Sarkar et al., 2021). These analyses reveal the molecular conformation and provide insights into the compound's reactivity and interactions with biological targets.

Chemical Reactions and Properties

Quinoxalinone derivatives participate in various chemical reactions, forming new compounds with diverse biological activities. Their reactivity is explored through reactions with Schiff bases, leading to the formation of compounds with potential analgesic, antimicrobial, and anticonvulsant activities (Reddy et al., 1986). These reactions often involve cyclocondensation, ammonolysis, and oxidation steps, showcasing the versatility of quinoxalinone derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. X-ray crystallography is a key tool for determining the crystal structure and understanding the molecular packing of these compounds (Wu et al., 2022). These physical properties are influenced by the molecular structure and substitution patterns on the quinoxalinone core.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some compounds exhibited a much higher affinity for the dopamine D2 receptor than that of metoclopramide .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause an allergic skin reaction and are harmful to aquatic life .

properties

IUPAC Name

4-(5-chloro-2-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-11(14)16(21)19-9-15(20)18-12-4-2-3-5-13(12)19/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDXFDQEPFAWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

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